molecular formula C23H16 B100964 BENZO(b)TRIPHENYLENE, 10-METHYL- CAS No. 17278-93-2

BENZO(b)TRIPHENYLENE, 10-METHYL-

Cat. No. B100964
CAS RN: 17278-93-2
M. Wt: 292.4 g/mol
InChI Key: OSLUKLQLIFPUAE-UHFFFAOYSA-N
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Description

Benzo(b)triphenylene, 10-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research due to its unique structure and properties. It is a highly fluorescent compound that has been studied for its potential applications in organic electronics, materials science, and biomedical research. In

Scientific Research Applications

Benzo(b)triphenylene, 10-methyl- has been studied for its potential applications in a wide range of scientific research fields. It has been used as a fluorescent probe for the detection of DNA damage, as well as a sensor for the detection of heavy metal ions. Additionally, it has been studied for its potential use in organic electronics, such as OLEDs (organic light-emitting diodes), due to its high fluorescence efficiency and stability.

Mechanism Of Action

The mechanism of action of benzo(b)triphenylene, 10-methyl- is not fully understood, but it is believed to interact with DNA and other biomolecules through intercalation and π-π interactions. Its unique structure allows it to bind to DNA and other biomolecules in a specific manner, making it a useful tool for studying these interactions.

Biochemical And Physiological Effects

Benzo(b)triphenylene, 10-methyl- has been shown to have low toxicity in vitro, but its effects on living organisms are not well understood. It has been shown to induce DNA damage and apoptosis in cancer cells, but its effects on normal cells are not clear. Further research is needed to fully understand the biochemical and physiological effects of benzo(b)triphenylene, 10-methyl-.

Advantages And Limitations For Lab Experiments

One advantage of using benzo(b)triphenylene, 10-methyl- in lab experiments is its high fluorescence efficiency and stability. This makes it a useful tool for studying biomolecular interactions and for the detection of DNA damage and heavy metal ions. However, its complex synthesis method and high cost may limit its use in some experiments.

Future Directions

There are many potential future directions for the study of benzo(b)triphenylene, 10-methyl-. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the biochemical and physiological effects of benzo(b)triphenylene, 10-methyl- in living organisms. Finally, there is potential for the development of new applications for benzo(b)triphenylene, 10-methyl- in fields such as organic electronics, materials science, and biomedical research.

Synthesis Methods

The synthesis of benzo(b)triphenylene, 10-methyl- involves the reaction of 2-methylanthracene with 1,2,3,4-tetraphenylnaphthalene under high temperature and pressure conditions. This method yields a high purity product that can be further purified by column chromatography. The synthesis of benzo(b)triphenylene, 10-methyl- is a complex process that requires specialized equipment and expertise.

properties

CAS RN

17278-93-2

Product Name

BENZO(b)TRIPHENYLENE, 10-METHYL-

Molecular Formula

C23H16

Molecular Weight

292.4 g/mol

IUPAC Name

10-methylbenzo[b]triphenylene

InChI

InChI=1S/C23H16/c1-15-7-6-8-16-13-22-19-11-4-2-9-17(19)18-10-3-5-12-20(18)23(22)14-21(15)16/h2-14H,1H3

InChI Key

OSLUKLQLIFPUAE-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1

Canonical SMILES

CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1

Other CAS RN

17278-93-2

synonyms

10-Methylbenzo[b]triphenylene

Origin of Product

United States

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